2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.
Preparation Methods
The synthesis of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the benzylamino group, and the attachment of the sulfanyl and acetamide groups. Specific reaction conditions and reagents can vary, but common methods include:
Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylamino Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Sulfanyl and Acetamide Groups: These steps may involve thiolation and amidation reactions, respectively.
Chemical Reactions Analysis
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the quinazoline core or the sulfanyl group, leading to different products.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Its versatility makes it useful in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazoline core and benzylamino group. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can be compared to other quinazoline derivatives, such as:
- 2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide
- 2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
These compounds share a similar quinazoline core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-31-18-12-13-22(32-2)21(14-18)27-23(30)16-33-25-28-20-11-7-6-10-19(20)24(29-25)26-15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,30)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHQWJQIPGKQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.